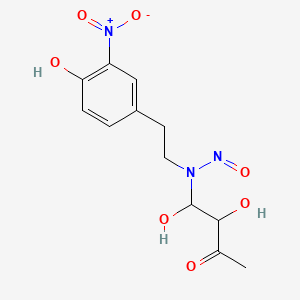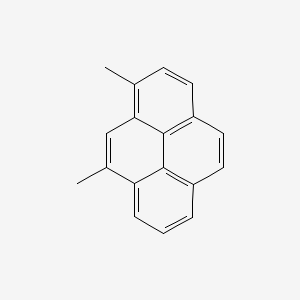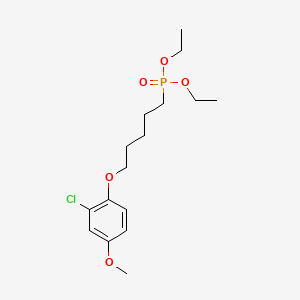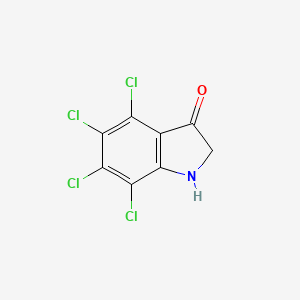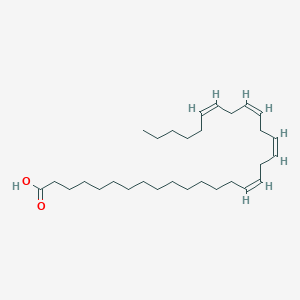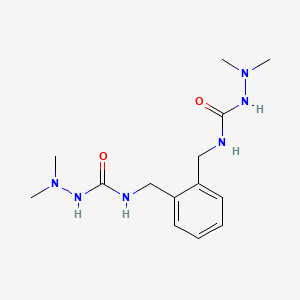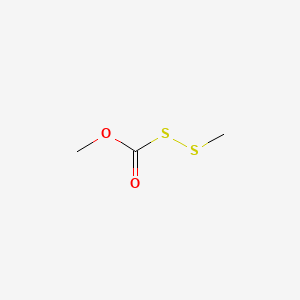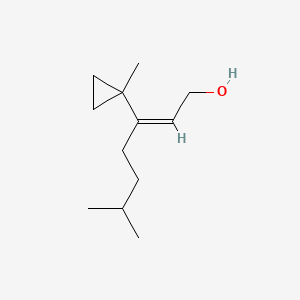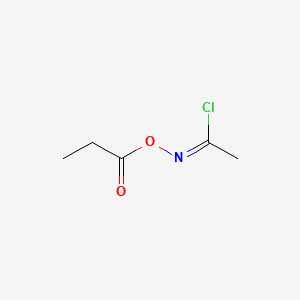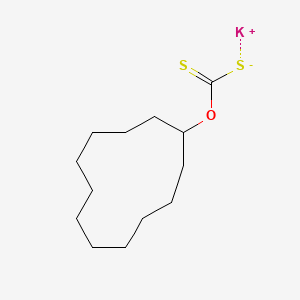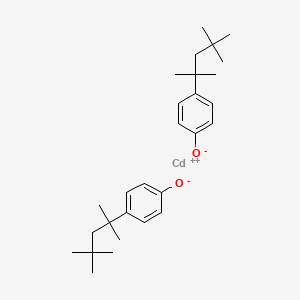
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is an organometallic compound with the molecular formula C28H42CdO2 and a molecular weight of 523.04288 g/mol . This compound is known for its unique structure, where cadmium is coordinated with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. It is primarily used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of cadmium salts with p-(1,1,3,3-tetramethylbutyl)phenol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation and contamination. The general reaction scheme is as follows:
- Dissolve cadmium chloride (CdCl2) in an appropriate solvent such as ethanol.
- Add p-(1,1,3,3-tetramethylbutyl)phenol to the solution.
- Introduce a base, such as sodium hydroxide (NaOH), to facilitate the deprotonation of the phenol group.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with a solvent to obtain the pure product .
Industrial Production Methods
Industrial production methods for cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding phenol.
Substitution: The phenolate ligands can be substituted with other ligands, leading to the formation of new cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are facilitated by using coordinating solvents like tetrahydrofuran (THF) and elevated temperatures.
Major Products
Oxidation: Cadmium oxide (CdO) and p-(1,1,3,3-tetramethylbutyl)phenol.
Reduction: Cadmium metal and p-(1,1,3,3-tetramethylbutyl)phenol.
Substitution: New cadmium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the production of specialized coatings, catalysts, and electronic materials.
Mecanismo De Acción
The mechanism of action of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate ligands facilitate the coordination of cadmium to specific sites, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cadmium bis(phenolate): Similar structure but lacks the bulky p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(tert-butylphenolate): Contains tert-butyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Cadmium bis(methylphenolate): Contains methyl groups instead of p-(1,1,3,3-tetramethylbutyl) groups.
Uniqueness
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is unique due to the presence of the bulky p-(1,1,3,3-tetramethylbutyl) groups, which provide steric hindrance and influence the compound’s reactivity and stability.
Propiedades
Número CAS |
93894-09-8 |
|---|---|
Fórmula molecular |
C28H42CdO2 |
Peso molecular |
523.0 g/mol |
Nombre IUPAC |
cadmium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
Clave InChI |
IRUWXUXWIXDTAG-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




